Mercuric bromide

Overview

Description

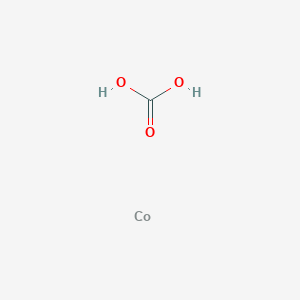

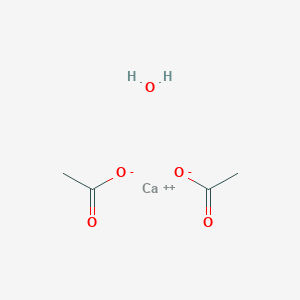

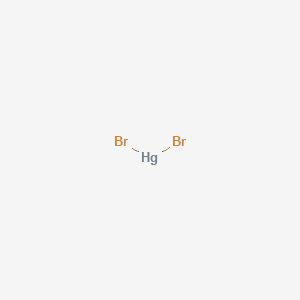

Mercuric bromide, also known as mercury(II) bromide, is a chemical compound with significant interest in various fields of chemistry and materials science. It is a halide of mercury where bromine acts as the halogen component. The studies on this compound span from its molecular structure to its applications in different chemical reactions and its physical properties.

Synthesis Analysis

The synthesis of this compound can be approached through different methods. One such method involves the reaction of mercuric compounds with bromine or bromide ions. For instance, the interaction of bromine with mercuric oxide can lead to the formation of this compound, as indicated by the generation of bromine monoxide as an intermediate in the bromination of hydrocarbons . Additionally, this compound can be used in the Koenigs-Knorr reaction for the production of glycosides, where it acts as a catalyst or reagent .

Molecular Structure Analysis

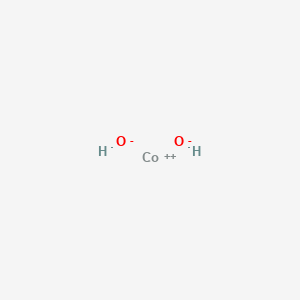

The molecular structure of this compound has been studied using various spectroscopic techniques. The vibrational spectra of this compound have been recorded, and the vibrational fundamentals have been assigned based on molecular symmetry . The crystal structure of a mercury(II) bromide adduct has been determined, revealing a distorted T-shaped geometry around the mercury atom with two short Hg-Br bonds and one longer Hg-O bond .

Chemical Reactions Analysis

This compound participates in a variety of chemical reactions. It forms complexes with aromatic hydrocarbons, where the bromide complexes exhibit greater stability and higher equilibrium constants compared to chloride complexes . In the solid state, this compound can react with silver iodide, proceeding through counter diffusion of ions and resulting in the formation of different products depending on the molar ratios . It also plays a role in the synthesis of bromo-sugars through a reaction with bromine chloride generated from sodium bromide .

Physical and Chemical Properties Analysis

The physical properties of this compound have been explored, particularly in its molten state. Studies have reported on the conditions necessary to form associated groups such as complex ions and molecules in the molten mercuric halides, with specific reference to this compound . Mercurous bromide, a related compound, has been shown to have potential applications in acousto-optic devices due to its ability to delay acoustic waves, indicating interesting physical properties that may also be relevant for this compound . Additionally, the polarographic behavior of this compound in dimethylformamide has been investigated, revealing insights into its electrochemical properties .

Scientific Research Applications

Structural and Optical Properties

Mercuric bromide (HgBr2) exhibits unique structural properties under high pressure, as demonstrated by X-ray diffraction experiments. These experiments revealed a phase transition and the formation of a new phase IV with a CdI2 type layer structure. This phase shows significant second-harmonic-generation signals, indicating potential applications in nonlinear optics (Hostettler et al., 2004).

Analytical Chemistry Applications

This compound finds applications in analytical chemistry. For instance, it is used in resonance scattering spectroscopic studies for the determination of mercury(II) concentrations in environmental water samples, showcasing its utility in environmental monitoring (Huang De-fa, 2005). Additionally, this compound is utilized in mercurimetric determinations of chloride- and bromide ions in aqueous solutions, demonstrating its role in halogenide analysis (Maksin et al., 2013).

Nanotechnology and Environmental Science

In the field of nanotechnology, this compound is involved in the fabrication of device-quality single crystals for acousto-optic tunable filters, highlighting its importance in optical engineering (Knuteson et al., 2007). Its role in environmental science is evident in studies related to the ultrasensitive detection of mercury ions, utilizing nanomaterial-based sensors (Xingang Zhang et al., 2017).

Material Science

This compound is also studied for its interactions in hybrid materials, particularly in the context of mercurophilic interactions. These studies contribute to our understanding of the structural aspects of this compound in material science (Mukesh Kumar et al., 2013).

Mechanism of Action

Target of Action

Mercuric bromide primarily targets the active transport of sodium . It interacts with a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier .

Mode of Action

The mechanism of action of this compound involves a firm attachment of mercury to a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier . In either case, the transporting system fails .

Biochemical Pathways

This compound affects the biochemical pathways related to the active transport of sodium . The compound’s interaction with its targets leads to the failure of the sodium transporting system .

Pharmacokinetics

Like all mercury salts, it is highly toxic .

Result of Action

The result of this compound’s action is the disruption of the active transport of sodium, leading to the failure of the sodium transporting system . This can have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it reacts violently with elemental indium at high temperatures and, when exposed to potassium, can form shock-sensitive explosive mixtures . Furthermore, it is sensitive to light and somewhat soluble in water .

Disclaimer: this compound is highly toxic and should be handled with extreme caution . This information is provided for educational purposes only and should not be used for illegal activities. Always follow safety guidelines when handling dangerous substances.

Safety and Hazards

properties

IUPAC Name |

dibromomercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Hg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYIMTKLQULBOO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Hg]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgBr2, Br2Hg | |

| Record name | MERCURIC BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | mercury(II) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(II)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064864 | |

| Record name | Mercury bromide (HgBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercuric bromide appears as white rhombic crystals. Sensitive to light. Slightly soluble in water and denser than water. Severely toxic by inhalation and ingestion., Light-sensitive, white solid; [Merck Index] | |

| Record name | MERCURIC BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

322 °C | |

| Record name | MERCURIC BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in about 200 parts cold, 25 parts boiling water; freely sol in hot alcohol, in methanol, hydrogen bromide, alkali bromide soln, hydrochloric acid; slightly sol in chloroform., VERY SLIGHTLY SOL IN ETHER | |

| Record name | MERCURIC BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.05 | |

| Record name | MERCURIC BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

100 mm Hg at 237.8 °C (liquid); 1 mm Hg at 136.5 °C (solid) | |

| Record name | MERCURIC BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals or crystalline powder, Colorless rhombic crystals, White, rhombic crystals | |

CAS RN |

7789-47-1 | |

| Record name | MERCURIC BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercury dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercuric bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury bromide (HgBr2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury bromide (HgBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

237 °C | |

| Record name | MERCURIC BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

A: Mercuric bromide has the molecular formula HgBr2 and a molecular weight of 360.4 g/mol. []

ANone: Various spectroscopic techniques have been employed to characterize this compound, including:

- Raman Spectroscopy: Provides information about vibrational modes of the molecule. This technique has been used to study molten this compound at high temperatures. []

- Infrared Spectroscopy: Similar to Raman, this technique provides complementary information about molecular vibrations. It has been used to study this compound complexes with molecules like 1,4-dioxane and tetrahydrofuran. []

- UV-Visible Spectroscopy: Useful for studying electronic transitions within the molecule. It has been employed to monitor reactions involving this compound, such as its use in spectrophotometric determination of arsenic in copper sulfate. []

- Photofragment Fluorescence (PFF) Spectroscopy: Enables real-time monitoring of this compound in gas phase. It involves using laser radiation to photolyze HgBr2 and detecting fluorescence from the resulting Hg atoms. []

- NMR Spectroscopy: Provides information about the structure and dynamics of molecules containing NMR-active nuclei. For instance, 199Hg NMR has been used to study the chemical shift anisotropy in methyl this compound. []

A: Yes, this compound is a white crystalline solid that is stable in air under normal conditions. [, ]

A: Yes, this compound has been used as a Lewis acid catalyst in organic synthesis. For example, it can promote the formation of glycosides from acetobromoglucose and pyrimidine derivatives. []

A: this compound, often in combination with mercuric cyanide, acts as a catalyst in the glycosylation reaction between cardenolide genins and per-acetylated 1-bromo-sugars. This method, utilizing Fétizon's reagent, provides a high-yielding and efficient route to cardiac glycosides. []

A: Yes, this compound is a highly toxic substance and should be handled with extreme caution. It can be harmful through inhalation, ingestion, and skin contact. [, ]

A: When working with this compound, appropriate personal protective equipment (gloves, lab coat, safety glasses) should always be worn. It is crucial to work in a well-ventilated area to minimize exposure. Proper waste disposal procedures must be followed to prevent environmental contamination. [, ]

- Direct X-ray Imaging: Thin films of this compound exhibit photoconductivity and have been explored as potential X-ray detectors. [, ]

- Laser Technology: this compound has been investigated as a potential lasing medium, particularly in blue/green lasers. Studies have focused on understanding its electron impact ionization and dissociative attachment processes. [, ]

- Analytical Chemistry: this compound can be used in the spectrophotometric determination of arsenic in certain materials. []

A: As a mercury compound, this compound poses environmental risks due to the toxicity of mercury and its ability to bioaccumulate in the food chain. []

A: Proper waste management and recycling procedures are essential to minimize the release of this compound into the environment. Research into safer alternatives for applications where this compound is currently used is crucial for reducing its overall environmental impact. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.